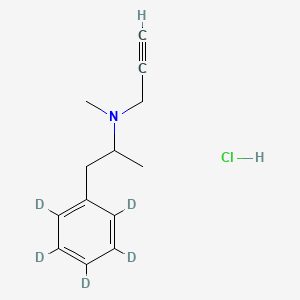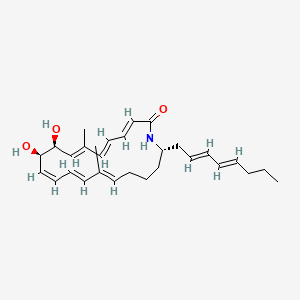
(Rac)-Selegiline-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Selegiline-d5 (hydrochloride) is a deuterated form of Selegiline hydrochloride, a selective monoamine oxidase B (MAO-B) inhibitor. This compound is used primarily in the treatment of Parkinson’s disease and major depressive disorder. The deuterium labeling in (Rac)-Selegiline-d5 (hydrochloride) enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Selegiline-d5 (hydrochloride) involves the deuteration of Selegiline hydrochloride. The process typically starts with the preparation of Selegiline, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of (Rac)-Selegiline-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity deuterated reagents is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Selegiline-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various deuterated metabolites and derivatives of Selegiline. These products are often used in further pharmacological studies to understand the compound’s behavior in biological systems.
Scientific Research Applications
(Rac)-Selegiline-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in studies to understand the metabolic pathways and interactions of Selegiline in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the drug’s absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new MAO-B inhibitors and other therapeutic agents.
Mechanism of Action
(Rac)-Selegiline-d5 (hydrochloride) exerts its effects by selectively inhibiting the enzyme monoamine oxidase B (MAO-B). This inhibition leads to an increase in the levels of dopamine in the brain, which helps alleviate the symptoms of Parkinson’s disease and depression. The molecular targets include the MAO-B enzyme, and the pathways involved are primarily related to dopamine metabolism.
Comparison with Similar Compounds
Similar Compounds
Selegiline hydrochloride: The non-deuterated form of the compound.
Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.
Uniqueness
(Rac)-Selegiline-d5 (hydrochloride) is unique due to its deuterium labeling, which enhances its metabolic stability and allows for more precise pharmacokinetic studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
228.77 g/mol |
IUPAC Name |
N-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/i5D,6D,7D,8D,9D; |
InChI Key |
IYETZZCWLLUHIJ-AYVDECCJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N(C)CC#C)[2H])[2H].Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)





![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
